JNK2/3 Kinase Inhibition and MAPK Family Selectivity
In a focused series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, the acetamide prototype (R = CH₃) was the foundation for compounds exhibiting dual JNK2/3 inhibition with significant selectivity over JNK1, p38α, and ERK2 [1]. The series demonstrates that the 3-cyano substituent engages in a crucial H‑bond with the hinge region of the ATP‑binding site, a feature maintained in the acetamide [2].
| Evidence Dimension | JNK3 inhibition potency (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ 6.6–6.7 (series representative compounds 5a and 11a) |
| Comparator Or Baseline | JNK2 pIC₅₀ 6.5; JNK1, p38α, ERK2 not inhibited (>30‑fold selectivity) |
| Quantified Difference | ≈2‑fold preference for JNK3 over JNK2; >30‑fold selectivity versus other MAP kinases |
| Conditions | In vitro kinase inhibition assay; purified recombinant human JNK1/2/3, p38α, ERK2 |
Why This Matters
This selectivity profile distinguishes the scaffold from pan‑JNK inhibitors, mitigating off‑target MAPK pathway effects and aligning with research needs for isoform‑specific tool compounds.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
- [2] Zhang Group. PDB 2o2u: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. View Source
